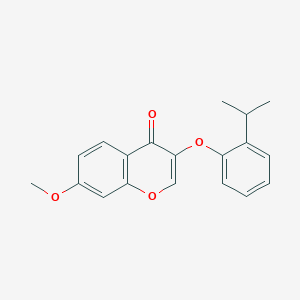![molecular formula C18H17NO6 B5658497 4-[4-(isobutyrylamino)phenoxy]phthalic acid](/img/structure/B5658497.png)
4-[4-(isobutyrylamino)phenoxy]phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of phthalic acid derivatives typically involves nucleophilic substitution reactions and polymerization processes. Lamparth et al. (2014) synthesized polymerizable phthalic acid derivatives characterized by NMR and IR spectroscopy, highlighting the methodological approaches in synthesizing complex phthalic acid derivatives with potential applications in adhesive formulations due to their reactivity in free radical polymerization and resistance to hydrolysis (Lamparth et al., 2014).
Molecular Structure Analysis
The molecular structure of phthalic acid derivatives is crucial for their chemical behavior and applications. Studies employing NMR and IR spectroscopy provide detailed insights into the molecular architecture, indicating how substitutions on the phthalic acid backbone influence physical and chemical properties. The research by Ağırtaş et al. (2014) on metallophthalocyanines illustrates the structural characterization of phthalic acid derivatives using spectroscopic techniques, offering a foundation for understanding the molecular structure of “4-[4-(isobutyrylamino)phenoxy]phthalic acid” (Ağırtaş et al., 2014).
Chemical Reactions and Properties
Phthalic acid derivatives undergo a variety of chemical reactions, including polymerization and condensation with other chemical entities, leading to materials with diverse properties. The synthesis of polyamides from phthalic acid derivatives, as discussed by Mallakpour and Taghavi (2008), demonstrates the reactivity of these compounds in forming high-performance polymers with specific mechanical and thermal properties (Mallakpour & Taghavi, 2008).
Physical Properties Analysis
The physical properties of phthalic acid derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents on the phthalic acid ring. These properties are critical for their application in various fields. The study by Gutch, Banerjee, and Jaiswal (2003) on polyamides derived from phthalic acid derivatives highlights the importance of structural variations in determining physical properties, including solubility and thermal stability (Gutch et al., 2003).
特性
IUPAC Name |
4-[4-(2-methylpropanoylamino)phenoxy]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-10(2)16(20)19-11-3-5-12(6-4-11)25-13-7-8-14(17(21)22)15(9-13)18(23)24/h3-10H,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIEEJPPPLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(5-isoxazol-5-yl-2-methyl-3-thienyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5658416.png)
![N-[(1-naphthylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5658422.png)
![3-{[3-(2-ethylphenoxy)azetidin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5658428.png)
![5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5658449.png)
![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5658453.png)
![4-{1-[N-(4-fluorobenzoyl)-beta-alanyl]piperidin-3-yl}benzoic acid](/img/structure/B5658457.png)
![1-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)cyclopentanecarboxylic acid](/img/structure/B5658465.png)
![5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5658480.png)


![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5658495.png)

![1-phenyl-3-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5658519.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5658520.png)